N(alfa)-Z-L-tryptophan benzyl ester

Enzyme kinetics Protease mechanism Substrate specificity

N(alfa)-Z-L-tryptophan benzyl ester (CAS 69876-37-5), also designated as Z-Trp-OBzl or Cbz-Trp-OBzl, is an orthogonally protected derivative of L-tryptophan featuring a benzyloxycarbonyl (Z/Cbz) group on the α-amino function and a benzyl ester at the C-terminus. This dual-protection architecture enables sequential, chemoselective deprotection strategies in solution-phase peptide synthesis, where the benzyl ester may be cleaved by hydrogenolysis or acidolysis independently of acid-labile N-terminal protecting groups.

Molecular Formula C26H24N2O4
Molecular Weight 428.5 g/mol
Cat. No. B12824375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN(alfa)-Z-L-tryptophan benzyl ester
Molecular FormulaC26H24N2O4
Molecular Weight428.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C26H24N2O4/c29-25(31-17-19-9-3-1-4-10-19)24(15-21-16-27-23-14-8-7-13-22(21)23)28-26(30)32-18-20-11-5-2-6-12-20/h1-14,16,24,27H,15,17-18H2,(H,28,30)
InChIKeyUHYCVEDLXBEKPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N(alfa)-Z-L-tryptophan Benzyl Ester: Orthogonally Protected Tryptophan Building Block for Precision Peptide Synthesis and Receptor Ligand Design


N(alfa)-Z-L-tryptophan benzyl ester (CAS 69876-37-5), also designated as Z-Trp-OBzl or Cbz-Trp-OBzl, is an orthogonally protected derivative of L-tryptophan featuring a benzyloxycarbonyl (Z/Cbz) group on the α-amino function and a benzyl ester at the C-terminus [1]. This dual-protection architecture enables sequential, chemoselective deprotection strategies in solution-phase peptide synthesis, where the benzyl ester may be cleaved by hydrogenolysis or acidolysis independently of acid-labile N-terminal protecting groups [2]. The compound's X-ray crystal structure has been solved and refined (monoclinic, C2 space group, R = 0.053 for 2043 reflections), establishing its absolute stereochemistry and solid-state conformation [3].

Why Z-Trp-OBzl Cannot Be Replaced by Methyl Esters or Mono-Protected Tryptophan Derivatives in Orthogonal Synthesis Strategies


Substituting Z-Trp-OBzl with a simple tryptophan alkyl ester (e.g., methyl or ethyl) or a mono-protected derivative compromises orthogonal deprotection capability and alters enzymatic recognition profiles. Methyl and ethyl esters require alkaline saponification for cleavage, conditions that are incompatible with base-sensitive protecting groups and can induce racemization of adjacent residues [1]. In contrast, the benzyl ester of Z-Trp-OBzl is cleavable by hydrogenolysis or acidolysis under conditions that permit simultaneous or sequential removal of N-acyl protecting groups without base exposure [1]. Furthermore, α-chymotrypsin exhibits fundamentally different kinetic behavior toward tryptophan benzyl ester versus tryptophan ethyl ester, with distinct pH-rate profiles and rate-limiting steps, meaning that experimental outcomes in protease assays or enzyme mechanism studies are not interchangeable [2].

Quantitative Differentiation Evidence for N(alfa)-Z-L-tryptophan Benzyl Ester: Head-to-Head Comparisons with Closest Analogs


Kinetic Differentiation: Distinct Rate Constants and Rate-Determining Steps in α-Chymotrypsin Hydrolysis of Benzyl vs. Ethyl Tryptophan Esters

In α-chymotrypsin-catalyzed hydrolysis, L-tryptophan benzyl ester (TBE) displays three distinct rate constants (k_i11 = 40.0 s⁻¹, k_i21 = 18.2 s⁻¹, k_i10 = 2.18 s⁻¹) corresponding to three ionic forms of the enzyme active site, whereas L-tryptophan ethyl ester (TEE) yields three acylation constants (k_211 = 70.0 s⁻¹, k_221 = 30.0 s⁻¹, k_231 = 1.15 s⁻¹) and lacks the k_i10 term observed for the benzyl ester [1]. Critically, the pH-rate profiles differ fundamentally: TBE hydrolysis reflects contributions from both acylation and deacylation to the overall rate, while TEE hydrolysis is rate-determined solely by acylation [1].

Enzyme kinetics Protease mechanism Substrate specificity

Orthogonal Deprotection Advantage: Benzyl Ester Enables Hydrogenolytic Cleavage Incompatible with Methyl/Ethyl Esters

Amino acid benzyl esters offer distinct synthetic advantages over methyl or ethyl esters. Methyl and ethyl esters require alkaline saponification for carboxyl deprotection, which can induce epimerization of α-stereocenters and is incompatible with base-labile protecting groups (e.g., Fmoc) [1]. In contrast, the benzyl ester function of Z-Trp-OBzl can be removed by acidolysis or catalytic hydrogenation under conditions that also permit simultaneous cleavage of N-acyl-protecting groups such as tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz/Z) [1]. This orthogonal cleavage pathway enables convergent synthesis strategies that are unattainable with alkyl esters.

Peptide synthesis Protecting group strategy Orthogonality

Conformational Differentiation: X-Ray Crystal Structure Establishes Absolute Configuration and Torsionally Constrained Geometry

The crystal structure of a closely related furanyl-substituted Z-tryptophan benzyl ester derivative has been solved, providing the stereogeometric and absolute configuration reference for the benzyl ester scaffold [1]. The molecule crystallizes in the monoclinic C2 space group with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure refined to an R-factor of 0.053 for 2043 observed reflections [1]. Separate crystallographic studies of related tryptophan benzyl ester derivatives report a nearly planar molecular geometry with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) backbone segment, indicating restricted conformational flexibility [2].

X-ray crystallography Absolute configuration Conformational analysis

Enzyme Inhibitory Potency: L-Tryptophan Benzyl Ester Exhibits 2-Fold Higher Potency than Nα-Methoxycarbonyl Methyl Ester in Peroxidase Assays

In enzymatic assays with human peroxidase (EC 1.11.1.7), L-tryptophan benzyl ester demonstrates an IC50 value of 0.000175 mM, which is half the concentration required for Nα-methoxycarbonyl-L-tryptophan methyl ester (IC50 = 0.00035 mM) to achieve equivalent inhibition [1]. This 2-fold difference in inhibitory potency is observed under identical assay conditions (25°C, 0.2 M sodium phosphate buffer, pH 7.0), establishing that the benzyl ester moiety confers measurably enhanced enzyme interaction relative to the methyl ester carbamate derivative.

Enzyme inhibition Peroxidase Structure-activity relationship

Optimal Application Scenarios for Z-Trp-OBzl Based on Quantitative Differentiation Evidence


Orthogonal Protection-Requiring Solution-Phase Peptide Synthesis

Z-Trp-OBzl is ideally suited for convergent peptide synthesis strategies requiring sequential C-terminal deprotection without exposing base-sensitive protecting groups. The benzyl ester's hydrogenolytic cleavage pathway (H₂/Pd-C) or acidolysis enables carboxyl liberation while preserving acid-labile N-terminal groups such as Boc, and permits simultaneous N-/C-deprotection when both protecting groups are benzyl-based [1]. This orthogonal capability is unavailable with methyl or ethyl esters, which mandate alkaline saponification that risks epimerization and Fmoc incompatibility [1].

Protease Mechanism Studies Investigating pH-Dependent Substrate Discrimination

For research on α-chymotrypsin or related serine proteases where substrate-dependent rate-limiting step transitions are under investigation, L-tryptophan benzyl ester (TBE) provides a mechanistically distinct probe relative to ethyl ester substrates. TBE hydrolysis exhibits contributions from both acylation and deacylation with three reactive enzyme ionic forms, whereas TEE hydrolysis is acylation-rate-limited [1]. TBE uniquely retains hydrolytic capacity at high pH (via k_i10 = 2.18 s⁻¹) where TEE activity ceases, enabling experiments dissecting the role of the Ile-16 α-amino group in enzyme catalysis [1].

Structure-Based Drug Design Requiring Validated Crystallographic Conformational References

The solved X-ray crystal structure of Z-Trp-OBzl derivatives (monoclinic C2, refined to R = 0.053) provides a validated molecular template for computational docking studies, pharmacophore modeling, and receptor-ligand interaction analysis involving tryptophan-containing ligands [1]. The near-planar backbone conformation (torsion angle -179(2)°) and established absolute stereochemistry serve as experimentally derived constraints that improve docking accuracy and SAR interpretation relative to computationally minimized models of alternative esters [2].

Tachykinin (NK₁) Receptor Ligand Development Leveraging Benzyl Ester Pharmacophore Contributions

The tryptophan benzyl ester motif, particularly in its bis(trifluoromethyl)benzyl ester variant, has been established as a privileged scaffold for NK₁ receptor antagonist development [1]. Structural optimization from the screening lead N-ethyl-L-tryptophan benzyl ester through Cbz-Gly-Leu-Trp-OBzl(CF₃)₂ to the NK₁-selective tripeptide Cbz-Pro-Leu-Trp-OBzl(CF₃)₂ demonstrates that the benzyl ester moiety is integral to receptor binding affinity and selectivity modulation [1]. Conformational analysis by 2D ¹H-NMR reveals that these benzyl ester-containing tripeptides adopt rigidified γ-turn structures in solution that correlate with high NK₁ affinity [2]. Z-Trp-OBzl serves as the foundational monomeric building block for constructing these pharmacologically relevant peptidomimetic scaffolds.

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